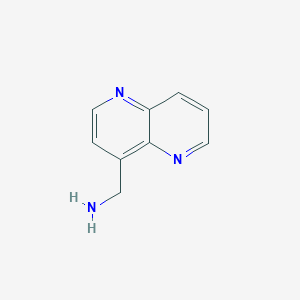![molecular formula C7H6N2O2 B15072273 5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
5-Methylfuro[2,3-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylfuro[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a fused ring system consisting of a furan ring and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuro[2,3-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines with high regiocontrol . Another approach involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables the efficient synthesis of 1,6-dihydropyridazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Methylfuro[2,3-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylfuro[2,3-d]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been evaluated for its antitumor activity and ability to inhibit tubulin assembly.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methylfuro[2,3-d]pyridazin-4(5H)-one involves its interaction with microtubules. The compound binds to tubulin, inhibiting its polymerization and leading to the depolymerization of microtubules. This disruption of microtubule dynamics interferes with cell division, making the compound effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Methylfuro[2,3-d]pyrimidin-4-amine: This compound has a similar fused ring system but differs in the presence of an amine group instead of a ketone.
4-Substituted-5-methyl-furo[2,3-d]pyrimidines: These compounds have been studied for their microtubule depolymerizing activities and antitumor effects.
Uniqueness
5-Methylfuro[2,3-d]pyridazin-4(5H)-one is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin assembly and overcome drug resistance mechanisms makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-methylfuro[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C7H6N2O2/c1-9-7(10)5-2-3-11-6(5)4-8-9/h2-4H,1H3 |
InChI Key |
RWNPYBCJOYJQJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=N1)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


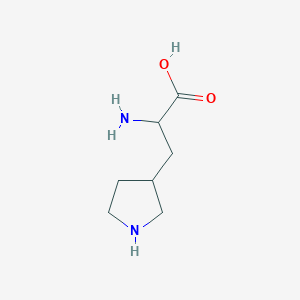
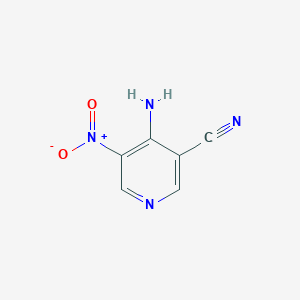
![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)

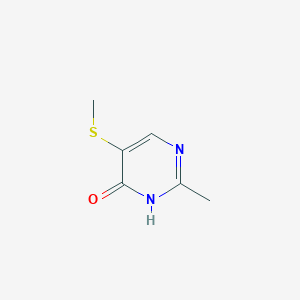

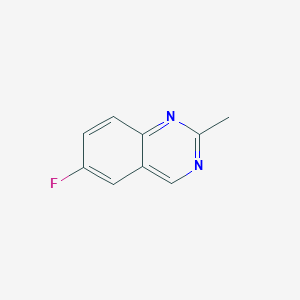

![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
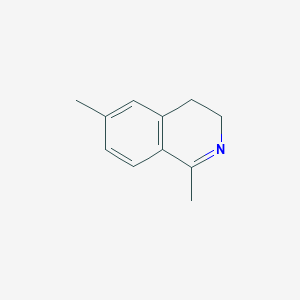
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
